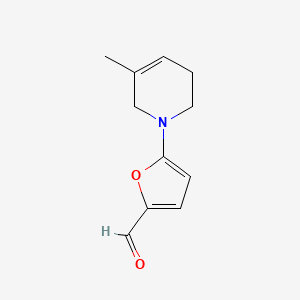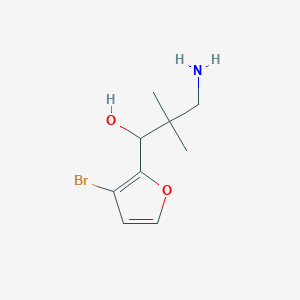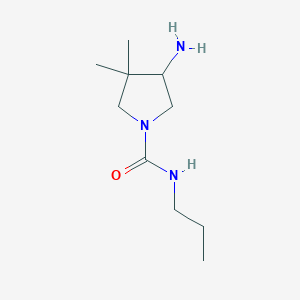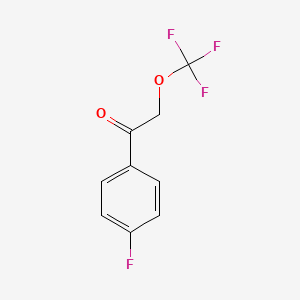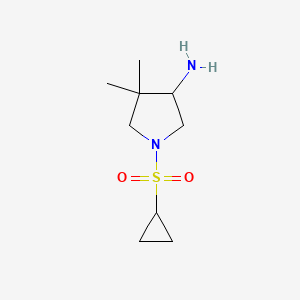
1-(Cyclopropanesulfonyl)-4,4-dimethylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropanesulfonyl)-4,4-dimethylpyrrolidin-3-amine is an organic compound that features a cyclopropane ring, a sulfonyl group, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropanesulfonyl)-4,4-dimethylpyrrolidin-3-amine typically involves the reaction of cyclopropanesulfonyl chloride with 4,4-dimethylpyrrolidin-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclopropanesulfonyl)-4,4-dimethylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
1-(Cyclopropanesulfonyl)-4,4-dimethylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(Cyclopropanesulfonyl)-4,4-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The cyclopropane ring adds rigidity to the molecule, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Cyclopropanesulfonyl chloride: Shares the cyclopropane and sulfonyl groups but lacks the pyrrolidine ring.
4,4-Dimethylpyrrolidin-3-amine: Contains the pyrrolidine ring but lacks the cyclopropane and sulfonyl groups
Uniqueness: 1-(Cyclopropanesulfonyl)-4,4-dimethylpyrrolidin-3-amine is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both the cyclopropane ring and the sulfonyl group in conjunction with the pyrrolidine ring makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C9H18N2O2S |
|---|---|
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
1-cyclopropylsulfonyl-4,4-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H18N2O2S/c1-9(2)6-11(5-8(9)10)14(12,13)7-3-4-7/h7-8H,3-6,10H2,1-2H3 |
Clé InChI |
DZGQIBOKBFYLAG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CC1N)S(=O)(=O)C2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Aminomethyl)cyclohexyl]ethan-1-one](/img/structure/B13171984.png)
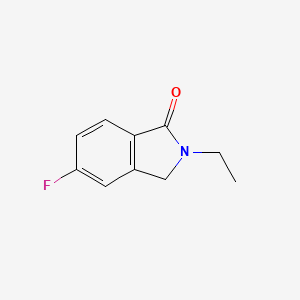

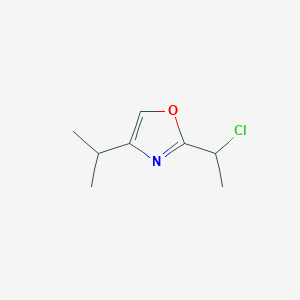
![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal](/img/structure/B13172013.png)
![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)

